1-Bromo-4-ethoxy-2-fluorobenzene
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Overview
Description
1-Bromo-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, ethoxy, and fluorine groups
Mechanism of Action
Target of Action
1-Bromo-4-ethoxy-2-fluorobenzene is a chemical compound that primarily targets the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of benzene derivatives . This compound can be used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds , which is a crucial step in the synthesis of many organic compounds .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also important to avoid dust formation and to use personal protective equipment when handling this compound due to its potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethoxy-2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an amino derivative.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
1-Bromo-4-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the ethoxy group.
1-Bromo-2-ethoxy-4-fluorobenzene: Similar but with different positions of substituents.
Uniqueness: 1-Bromo-4-ethoxy-2-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethoxy and fluorine groups can enhance its utility in various synthetic applications.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECMIQMTYRKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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